
Chromic cation
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Overview
Description
The chromic cation, Cr³⁺, is a trivalent chromium ion characterized by a +3 oxidation state. It is a transition metal ion with the electron configuration [Ar]3d³, enabling it to form stable octahedral coordination complexes due to its high charge density and crystal field stabilization energy. Chromium(III) compounds, such as chromium(III) chloride (CrCl₃) and chromium(III) formate (Cr(CHO₂)₃), are widely studied for their applications in catalysis, pigments, and tanning industries .
Cr³⁺ exhibits moderate Lewis acidity, readily hydrolyzing in aqueous solutions to form hydroxo complexes like [Cr(H₂O)₅(OH)]²⁺, which contribute to its role in precipitation reactions and polymer chemistry .
Biological Activity
Chromic cation, specifically chromium in its +3 oxidation state (Cr³⁺), has garnered significant attention in biological research due to its diverse roles in biological systems, particularly its antimicrobial, antioxidant, and potential therapeutic properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.
Chromium can exist in several oxidation states, with Cr³⁺ being the most stable and biologically relevant form. It forms complexes with various ligands, significantly influencing its biological activity. The coordination of chromium with organic ligands enhances its solubility and bioavailability, leading to improved interactions with biological macromolecules.
Table 1: Common Ligands and Their Chromium Complexes
Ligand Type | Example Complex | Biological Activity |
---|---|---|
Triazole | [Cr(triazole)₂] | Antifungal and antibacterial |
Macrocyclic compounds | [Cr(C₃₂H₂₄N₈O₄)Cl]Cl₂ | Antimicrobial |
Organic reagents | [Cr(NTADBrP)] | Antibacterial |
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of chromium complexes. For instance, macrocyclic complexes of chromium have shown significant inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) of these complexes were comparable to standard antibiotics like Linezolid and Streptomycin, indicating their potential as antimicrobial agents.
Case Study: Antimicrobial Efficacy of Chromium Complexes
A study evaluated the antimicrobial activity of several chromium-centered macrocyclic complexes against common pathogens. The results indicated:
- Bacterial Strains Tested : Staphylococcus aureus, Bacillus cereus, Escherichia coli, Salmonella typhi
- Minimum Inhibitory Concentrations :
- Staphylococcus aureus: 30 μg/ml
- Salmonella typhi: 30 μg/ml
- Fungal Strains Tested : Candida albicans, Fusarium oxysporum
- Minimum Inhibitory Concentrations :
- Fusarium oxysporum: 5.125 μg/ml
These findings support the hypothesis that chromium complexes can disrupt microbial cellular processes, including DNA synthesis and respiration, thereby inhibiting growth .
Antioxidant Activity
Chromium complexes also exhibit antioxidant properties. The DPPH (Diphenyl picrylhydrazyl) assay is commonly used to evaluate the free radical scavenging ability of these compounds. Studies have shown that the antioxidant activity of chromium complexes varies with concentration, demonstrating moderate to significant scavenging activity against free radicals.
Table 2: Antioxidant Activity of Chromium Complexes
Complex | Concentration Range (μg/ml) | % Scavenging Activity |
---|---|---|
[Cr(triazole)₂] | 10-100 | 40-70% |
[Cr(C₃₂H₂₄N₈O₄)Cl]Cl₂ | 5-50 | 30-60% |
The enhanced biological activity of chromium complexes can be explained by several theories:
- Tweedie's Chelation Theory : This theory posits that chelation decreases the polarity of metal ions through partial charge sharing, which increases lipophilicity and facilitates cell membrane penetration.
- Overtone's Concept : This concept suggests that larger molecules exhibit greater antimicrobial activity due to their ability to penetrate microbial membranes more effectively.
Safety and Toxicity Considerations
While chromium is essential in trace amounts for human health—particularly in glucose metabolism—excessive exposure can lead to toxicity. Studies indicate that Cr³⁺ is less toxic than Cr⁶⁺, but caution is warranted when considering therapeutic applications.
Summary of Toxicity Data
- In vitro Studies : Indicate low cytotoxicity for many chromium complexes at therapeutic concentrations.
- In vivo Studies : Required for comprehensive safety profiling, particularly for long-term exposure.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing chromic cation (Cr³⁺) complexes, and how can their purity be validated?
- Methodological Answer : this compound complexes are typically synthesized via ligand substitution reactions or redox processes. For example, CrCl₃ can react with ligands like ethylenediamine (en) in aqueous or non-aqueous solvents under controlled pH and temperature . To validate purity, use a combination of techniques:
- Elemental Analysis : Confirm stoichiometry via inductively coupled plasma mass spectrometry (ICP-MS).
- Spectroscopy : UV-Vis spectroscopy to identify d-d transitions (e.g., Cr³⁺ in octahedral fields shows absorption bands at ~450–700 nm).
- X-ray Diffraction (XRD) : Verify crystal structure and phase purity .
- Key Consideration : Ensure inert atmospheric conditions (e.g., nitrogen glovebox) to prevent oxidation of Cr³⁺ to Cr(VI) species .
Q. How do solvent polarity and ligand field strength influence the electronic properties of Cr³⁺ complexes?
- Methodological Answer : Solvent polarity affects ligand dissociation rates and complex stability. High-polarity solvents (e.g., water) stabilize ionic intermediates, while low-polarity solvents (e.g., THF) favor neutral complexes. Ligand field strength (e.g., strong-field ligands like CN⁻ vs. weak-field ligands like Cl⁻) determines the splitting of d-orbitals, quantified via ligand field theory (LFT) calculations.
- Experimental Design : Measure molar absorptivity (ε) using UV-Vis spectroscopy under varying solvent conditions. Compare with Tanabe-Sugano diagrams to assign electronic transitions .
Advanced Research Questions
Q. How can conflicting data on the redox stability of Cr³⁺ in aqueous media be resolved?
- Methodological Answer : Discrepancies often arise from pH, counterion effects, or trace oxidants. To resolve contradictions:
- Controlled Experiments : Systematically vary pH (2–12) and measure redox potentials via cyclic voltammetry. Use buffers to stabilize specific protonation states.
- Trace Analysis : Employ ICP-MS or ion chromatography to detect trace oxidizing agents (e.g., dissolved O₂, NO₃⁻) that may oxidize Cr³⁺ to Cr(VI) .
- Comparative Studies : Replicate prior studies with strict atmospheric control (e.g., argon-purged solutions) and validate using X-ray absorption spectroscopy (XAS) to confirm oxidation states .
Q. What advanced techniques are suitable for probing the kinetic inertness of Cr³⁺ complexes in biological systems?
- Methodological Answer : Kinetic inertness is critical for applications like MRI contrast agents. Use:
- Stopped-Flow Spectrophotometry : Measure ligand substitution rates under pseudo-first-order conditions.
- NMR Line Broadening : Monitor linewidth changes in ¹H NMR to assess ligand exchange rates.
- Computational Modeling : Apply density functional theory (DFT) to predict activation energies for ligand displacement .
Q. How can discrepancies in reported magnetic moments of Cr³⁺ complexes be addressed?
- Methodological Answer : Magnetic moments depend on electronic configuration and geometry. To address inconsistencies:
- SQUID Magnetometry : Measure temperature-dependent susceptibility (2–300 K) to distinguish between high-spin (µ ≈ 3.8 µB) and low-spin (µ ≈ 1.7 µB) states.
- EPR Spectroscopy : Identify zero-field splitting parameters for octahedral vs. distorted geometries.
- Cross-Validation : Compare results with single-crystal XRD to correlate geometry with magnetic behavior .
Q. Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing spectroscopic data from Cr³⁺ complexation studies?
- Methodological Answer :
- Multivariate Analysis : Use principal component analysis (PCA) to deconvolute overlapping UV-Vis bands.
- Error Propagation : Apply Gaussian error analysis to Beer-Lambert law calculations for concentration determination.
- Reproducibility Checks : Share raw data and analysis scripts via platforms like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. How should researchers design experiments to distinguish between inner-sphere and outer-sphere electron transfer mechanisms in Cr³⁺/Cr²⁺ systems?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen exchange in inner-sphere pathways.
- Kinetic Isotope Effects (KIE) : Compare reaction rates in H₂O vs. D₂O; significant KIE suggests proton-coupled electron transfer.
- Electrochemical Impedance Spectroscopy (EIS) : Characterize interfacial charge transfer resistance .
Q. Literature and Data Management
Q. How can researchers effectively reconcile conflicting literature on Cr³⁺ coordination chemistry?
- Methodological Answer :
- Critical Appraisal : Evaluate experimental conditions (e.g., solvent purity, temperature) in conflicting studies using tools like CONSORT for chemical reproducibility .
- Meta-Analysis : Aggregate data from multiple studies using platforms like Reaxys or SciFinder, filtering by publication year and methodology .
Q. What strategies ensure robust citation practices when referencing Cr³⁺-related studies?
- Methodological Answer :
- Primary Sources : Prioritize peer-reviewed journals (e.g., Inorganic Chemistry, Dalton Transactions) over preprints or non-indexed databases.
- Citation Diversity : Include at least three independent studies to support key claims, avoiding over-reliance on a single research group .
Q. Tables for Key Data
Table 1 : Common Characterization Techniques for Cr³⁺ Complexes
Technique | Application | Key Parameters | Reference ID |
---|---|---|---|
UV-Vis Spectroscopy | d-d transition analysis | λ_max, ε, ligand field parameters | |
SQUID Magnetometry | Spin state determination | µ_eff, χ vs. T plots | |
XAS | Oxidation state validation | Pre-edge peak intensity |
Table 2 : Resolving Data Contradictions in Cr³⁺ Studies
Issue | Resolution Strategy | Tools/Techniques | Reference ID |
---|---|---|---|
Redox instability | Atmospheric control, trace analysis | ICP-MS, XAS | |
Magnetic moment | Cross-validation with XRD/EPR | SQUID, single-crystal XRD |
Comparison with Similar Compounds
Comparison with Similar Cations
Chromic Cation (Cr³⁺) vs. Ferric Cation (Fe³⁺)
Chemical Properties :
- Redox Behavior : Cr³⁺ is a mild oxidizing agent under acidic conditions, capable of being oxidized to Cr⁶⁺ by strong oxidizers like peroxides. In contrast, Fe³⁺ is a stronger oxidizer, readily reduced to Fe²⁺ in the presence of reducing agents like iodide .
- Hydrolysis : Both ions hydrolyze in water, but Fe³⁺ produces more acidic solutions (pH ~1–2) compared to Cr³⁺ (pH ~3–4) due to higher charge density .
Structural Aspects :
- Coordination Geometry : Cr³⁺ and Fe³⁺ predominantly form octahedral complexes. Cr³⁺ complexes (e.g., [Cr(H₂O)₆]³⁺) exhibit slower ligand exchange rates due to stronger crystal field stabilization .
This compound (Cr³⁺) vs. Aluminum Cation (Al³⁺)
Chemical Properties :
- Acidity : Al³⁺ hydrolyzes extensively, producing highly acidic solutions (pH ~3), similar to Cr³⁺. However, Al³⁺ lacks redox activity due to its filled 2p orbitals .
- Solubility : Al³⁺ salts (e.g., AlCl₃) are more soluble in water than Cr³⁺ salts, which often form hydrated crystalline structures .
Structural Aspects :
- Coordination Number : Both ions favor octahedral geometry, but Al³⁺ complexes (e.g., [Al(H₂O)₆]³⁺) exhibit faster ligand substitution kinetics due to the absence of d-orbital effects .
This compound (Cr³⁺) vs. Hexavalent Chromium (Cr⁶⁺)
Redox Properties :
- Cr⁶⁺ (e.g., in chromic acid, H₂CrO₄) is a potent oxidizer, reducing to Cr³⁺ in reactions with organic compounds (e.g., oxidation of aldehydes to carboxylic acids) .
- Cr³⁺ is redox-inert under mild conditions, requiring strong oxidizers for further oxidation .
Toxicity :
- Cr⁶⁺ is highly toxic, carcinogenic, and environmentally hazardous, whereas Cr³⁺ is less mobile in ecosystems and less bioavailable .
Data Tables
Table 1: Comparative Properties of Trivalent Cations
Property | Cr³⁺ | Fe³⁺ | Al³⁺ |
---|---|---|---|
Ionic Radius (Å) | 0.615 | 0.645 | 0.535 |
Common Oxidation States | +3 | +2, +3 | +3 |
Coordination Number | 6 | 6 | 6 |
Solubility (Cl⁻ salt) | Moderate (hydrolyzes) | High (strongly acidic) | High (hydrolyzes) |
Toxicity | Moderate | Low | Low |
Properties
CAS No. |
16065-83-1 |
---|---|
Molecular Formula |
Cr+3 |
Molecular Weight |
51.996 g/mol |
IUPAC Name |
chromium(3+) |
InChI |
InChI=1S/Cr/q+3 |
InChI Key |
BFGKITSFLPAWGI-UHFFFAOYSA-N |
SMILES |
[Cr+3] |
Canonical SMILES |
[Cr+3] |
melting_point |
1900 °C |
Key on ui other cas no. |
16065-83-1 7440-47-3 |
physical_description |
Solid |
Origin of Product |
United States |
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